MeOSuc-AAPF-CMK

Proteinase K inhibition Nucleic acid extraction Protease inhibitor screening

MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone, CAS 137259-05-3) is a tetrapeptidyl chloromethyl ketone that functions as an active-site-targeting irreversible inhibitor of serine proteases bearing chymotrypsin-like substrate specificity. The compound consists of a MeOSuc protecting group, an Ala-Ala-Pro-Phe tetrapeptide sequence, and a C-terminal chloromethyl ketone warhead that covalently alkylates the catalytic serine residue.

Molecular Formula C26H35ClN4O7
Molecular Weight 551.0 g/mol
Cat. No. B12384815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOSuc-AAPF-CMK
Molecular FormulaC26H35ClN4O7
Molecular Weight551.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC
InChIInChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1
InChIKeyJAUSHYPNDJVUHD-ZULIPRJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MeOSuc-AAPF-CMK: Irreversible Serine Protease Inhibitor for Chymotrypsin-Like Enzyme Studies and Molecular Biology Applications


MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone, CAS 137259-05-3) is a tetrapeptidyl chloromethyl ketone that functions as an active-site-targeting irreversible inhibitor of serine proteases bearing chymotrypsin-like substrate specificity . The compound consists of a MeOSuc protecting group, an Ala-Ala-Pro-Phe tetrapeptide sequence, and a C-terminal chloromethyl ketone warhead that covalently alkylates the catalytic serine residue [1]. Its P1 phenylalanine residue confers preferential recognition of enzymes that cleave after aromatic or large hydrophobic residues, including proteinase K, chymotrypsin, and cathepsin G [2].

Why MeOSuc-AAPF-CMK Cannot Be Substituted with MeOSuc-AAPV-CMK or Other Chloromethyl Ketone Inhibitors


Within the chloromethyl ketone inhibitor class, the P1 amino acid residue fundamentally determines enzyme selectivity, making compounds non-interchangeable in experimental workflows [1]. MeOSuc-AAPF-CMK contains phenylalanine at the P1 position, conferring nanomolar affinity for chymotrypsin-like proteases and proteinase K; in contrast, MeOSuc-AAPV-CMK bears valine at P1, directing it toward elastase-like enzymes while leaving proteinase K and chymotrypsin largely unaffected [2]. Furthermore, the irreversible covalent mechanism means that cross-reactivity profiles differ substantially between structurally similar inhibitors—Z-FA-FMK, for instance, preferentially targets cysteine proteases (cathepsins B, L, S) rather than serine proteases . Substituting one CMK derivative for another without empirical validation of target engagement in the specific assay context risks both incomplete inhibition of the intended target and unintended off-target inactivation of other proteases present in complex biological samples.

MeOSuc-AAPF-CMK Quantitative Comparative Evidence: Head-to-Head Performance Data Against Key Analogues


Superior Proteinase K Inhibition Potency: MeOSuc-AAPF-CMK vs. MeOSuc-AAPV-CMK IC50 Comparison

MeOSuc-AAPF-CMK demonstrates substantially greater inhibitory potency against proteinase K than its closest structural analogue MeOSuc-AAPV-CMK [1]. The P1 phenylalanine substitution in MeOSuc-AAPF-CMK enables optimal occupancy of the S1 substrate-binding pocket of proteinase K, whereas the valine-containing MeOSuc-AAPV-CMK exhibits markedly reduced affinity .

Proteinase K inhibition Nucleic acid extraction Protease inhibitor screening

Nanomolar Affinity for Cathepsin G: Distinct Target Profile from Elastase-Selective MeOSuc-AAPV-CMK

MeOSuc-AAPF-CMK binds human cathepsin G with sub-nanomolar affinity (Ki < 0.100 nM), reflecting the chymotrypsin-like substrate preference encoded by its P1 phenylalanine residue [1]. This distinguishes it from MeOSuc-AAPV-CMK, which is primarily an elastase inhibitor and exhibits a different selectivity fingerprint that includes cathepsin G and proteinase 3 but with distinct potency relationships .

Cathepsin G inhibition Neutrophil serine protease Inflammation research

Chymotrypsin-Like Protease Selectivity: Nanomolar Ki Values for Chymotrypsin and Chymase

MeOSuc-AAPF-CMK demonstrates potent inhibition of multiple chymotrypsin-like serine proteases with nanomolar Ki values: 0.420 nM for human chymotrypsin and 1.70 nM for human chymase [1]. This broad coverage of chymotrypsin-family enzymes contrasts with the narrow specificity of elastase-directed inhibitors like MeOSuc-AAPV-CMK, which show minimal activity against chymotrypsin-like proteases [2].

Chymotrypsin inhibition Serine protease selectivity Enzymology

Functional Protection of Reverse Transcriptase and Albumin from Proteinase K Degradation

In functional assays measuring protection of sensitive proteins from proteolytic degradation, MeOSuc-AAPF-CMK outperforms MeOSuc-AAPV-CMK in preserving reverse transcriptase and albumin integrity during proteinase K exposure . This functional endpoint correlates directly with the ~88-fold potency difference observed in enzymatic IC50 determinations .

Reverse transcriptase protection Protein stabilization Nucleic acid preparation

Commercial Availability and Purity Specifications Across Major Suppliers

MeOSuc-AAPF-CMK is supplied with high and well-documented purity across multiple major vendors: ≥97% HPLC purity from Sigma-Aldrich (Calbiochem®) and Aladdin Scientific ; 98.65% from MedChemExpress; and >99.0% from AbMole . This multi-supplier availability with consistent purity specifications reduces procurement risk and ensures experimental reproducibility across laboratories.

Reagent procurement Purity specification Quality control

MeOSuc-AAPF-CMK Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Proteinase K Inactivation in Nucleic Acid Extraction Workflows Requiring Downstream Enzymatic Steps

In RNA and DNA preparation protocols where proteinase K is used for protein removal but residual activity would compromise subsequent RT-PCR or other enzymatic reactions, MeOSuc-AAPF-CMK provides reliable and complete inactivation. The compound's 8.2 nM IC50 against proteinase K represents an ~88-fold potency advantage over MeOSuc-AAPV-CMK [1], enabling effective enzyme neutralization at lower inhibitor concentrations. This functional superiority has been directly validated in assays protecting reverse transcriptase and albumin from degradation . Laboratories performing high-sensitivity nucleic acid analysis should prioritize MeOSuc-AAPF-CMK over generic serine protease inhibitors to minimize inhibitor carryover while ensuring complete proteinase K inactivation.

Cathepsin G Activity Studies in Neutrophil Biology and Inflammatory Disease Models

Researchers investigating cathepsin G-mediated pathways in inflammation, neutrophil degranulation, or tissue remodeling require inhibitors with validated high-affinity target engagement. MeOSuc-AAPF-CMK demonstrates sub-nanomolar Ki (<0.100 nM) against human cathepsin G [1], confirming its suitability for experiments where complete cathepsin G inhibition is required. Unlike elastase-selective inhibitors such as MeOSuc-AAPV-CMK, which exhibit a distinct selectivity fingerprint, MeOSuc-AAPF-CMK's P1 phenylalanine residue confers preferential recognition of chymotrypsin-like serine proteases . This specificity profile makes MeOSuc-AAPF-CMK the appropriate selection for studies dissecting the distinct contributions of cathepsin G versus neutrophil elastase in cellular and in vivo inflammation models.

Chymotrypsin-Family Protease Inhibition for Enzymology and Protease Cascade Studies

Experimental systems requiring simultaneous inhibition of multiple chymotrypsin-like serine proteases—including chymotrypsin (Ki = 0.420 nM) and chymase (Ki = 1.70 nM)—benefit from MeOSuc-AAPF-CMK as a single reagent with broad chymotrypsin-family coverage [1]. This contrasts with inhibitors like MeOSuc-AAPV-CMK, which target elastase-like enzymes and show minimal activity against chymotrypsin-like proteases . Investigators studying chymotrypsin-mediated signaling cascades, chymase-dependent angiotensin II generation, or protease activation networks can deploy MeOSuc-AAPF-CMK to achieve comprehensive inhibition of chymotrypsin-family targets without requiring multiple narrow-spectrum inhibitors that may introduce compound interaction artifacts.

Protease Inhibitor Cocktail Formulation for Complex Biological Sample Protection

In the formulation of protease inhibitor cocktails for cell lysates, tissue homogenates, or biological fluids, MeOSuc-AAPF-CMK serves as the chymotrypsin-like protease component. Its irreversible covalent mechanism provides sustained inhibition throughout sample processing and storage, while its defined selectivity profile (chymotrypsin, cathepsin G, chymase, proteinase K) complements rather than overlaps with inhibitors targeting other protease classes [1]. Commercial availability at ≥97% HPLC purity from multiple qualified suppliers ensures consistent cocktail performance and batch-to-batch reproducibility [2]. Unlike broad-spectrum serine protease inhibitors such as PMSF or AEBSF, which exhibit limited stability in aqueous solution, MeOSuc-AAPF-CMK's tetrapeptide structure confers defined target selectivity that can be rationally incorporated into multi-inhibitor formulations.

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